Clinofibrate-Unreinheit 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clinofibrate Impurity 2, also known as 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid, is a chemical compound that is an impurity of Clinofibrate. Clinofibrate is a fibrate drug used primarily for the treatment of hyperlipidemia and cardiovascular diseases. Clinofibrate Impurity 2 is often studied to understand the stability, degradation, and potential biological activities of Clinofibrate .
Wissenschaftliche Forschungsanwendungen
Clinofibrate Impurity 2 is used in various scientific research applications, including:
Chemistry: It is studied to understand the degradation pathways and stability of Clinofibrate under different conditions.
Biology: Research focuses on the biological activities of Clinofibrate Impurity 2 and its potential effects on lipid metabolism.
Medicine: Studies are conducted to evaluate the safety and efficacy of Clinofibrate formulations, including the presence of impurities.
Industry: It is used in the quality control and assurance processes during the manufacturing of Clinofibrate.
Wirkmechanismus
Target of Action
Clinofibrate Impurity 2, like its parent compound Clinofibrate, primarily targets Peroxisome proliferator-activated receptors (PPARs), specifically PPAR alpha, PPAR gamma, and PPAR delta . These receptors play a crucial role in the regulation of lipid metabolism, which is vital for cardiovascular health .
Mode of Action
Fibrates like Clinofibrate are known to activate PPARs, leading to changes in gene expression that result in increased lipoprotein lipolysis and elimination of triglyceride-rich particles from plasma .
Zukünftige Richtungen
The photodegradation of Clinofibrate and the resulting photoproducts, including Clinofibrate Impurity 2, is a topic of ongoing research . Future research may focus on the evaluation of biological activities of Clinofibrate photoproducts, photostability of Clinofibrate in commercial tablets and changed formulations, and the photostabilization of them .
Vorbereitungsmethoden
The synthesis of Clinofibrate Impurity 2 involves several steps. One method includes the reaction of cyclohexanone with phenol to produce Bisphenol Z. This intermediate is then treated with chloroform and methyl ethyl ketone in the presence of a base to yield Clinofibrate. The impurity, Clinofibrate Impurity 2, can be isolated and purified using high-performance liquid chromatography (HPLC) and other separation techniques .
Analyse Chemischer Reaktionen
Clinofibrate Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are carboxylic acids and ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Vergleich Mit ähnlichen Verbindungen
Clinofibrate Impurity 2 can be compared with other impurities and degradation products of Clinofibrate, such as:
2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid: This compound is structurally similar and shares similar degradation pathways.
Bisphenol Z: An intermediate in the synthesis of Clinofibrate, it also exhibits similar chemical properties.
Other fibrate impurities: These compounds share similar mechanisms of action and are studied for their effects on lipid metabolism
Clinofibrate Impurity 2 is unique due to its specific structure and the role it plays in the stability and efficacy of Clinofibrate formulations.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway of Clinofibrate Impurity 2 involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": ["Ethyl 3-(4-chlorophenoxy)-2-hydroxypropionate", "Hydrazine hydrate", "Sulfuric acid"], "Reaction": ["Step 1: Ethyl 3-(4-chlorophenoxy)-2-hydroxypropionate is reacted with hydrazine hydrate in the presence of sulfuric acid to form Ethyl 3-(4-chlorophenyl)-2-hydroxypropyl hydrazine (Intermediate).", "Step 2: Intermediate is then subjected to cyclization reaction using sulfuric acid to form Clinofibrate Impurity 2 (Final Product)."] } | |
CAS-Nummer |
30299-17-3 |
Molekularformel |
C23H28O4 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
2-[4-[1-(4-hydroxyphenyl)cyclohexyl]phenoxy]-2-methylbutanoic acid |
InChI |
InChI=1S/C23H28O4/c1-3-22(2,21(25)26)27-20-13-9-18(10-14-20)23(15-5-4-6-16-23)17-7-11-19(24)12-8-17/h7-14,24H,3-6,15-16H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
ARWMEFKFHXIAQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)O |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.